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molecular formula C10H18O3 B8328204 Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Cat. No. B8328204
M. Wt: 186.25 g/mol
InChI Key: XYDYOHXQMMTMFS-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

A 2 L flask was charged with freshly ground sodium hydroxide (9.55 g, 239 mmol). Ethanol (500 mL) was added and the mixture was stirred until all solid went into solution. A solution of a scalemic mixture enriched in (1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate (16.02 g, 47.8 mmol) in ethanol (120 mL) was added through an additional funnel. The reaction mixture was stirred at ambient temperature overnight. The solid was filtered off while washing with DCM (100 mL). Saturated aqueous NaHCO3 (800 mL) was added to the filtrate and mixture was stirred for about 30 min. The solid formed was filtered off while washing with DCM (500 mL). The filtrate was washed with saturated aqueous NaHCO3 (2×200 mL) and brine (300 mL). The organic layer was dried over anhydrous MgSO4, filtered and concd under reduced pressure. The residue was purified using silica gel chromatography eluting with 0-60% EtOAc in DCM to give a scalemic mixture enriched in (1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (5.49 g, 62%) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.53 (m, 1H), 4.11 (m, 2H), 3.09 (m 1H), 2.40 (m, 1H), 2.28 (m, 1H), 1.80 (m, 1H), 1.68 (m, 1H), 1.44 (m, 2H), 1.26 (t, 3H), 1.18 (m, 1H), 0.92 (t, 3H).
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
16.02 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
5.49 g
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+](C1C=CC(C([O:12][C@@H:13]2[CH2:17][C@@H:16]([CH2:18][CH3:19])[C@@H:15]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:14]2)=O)=CC=1)([O-])=O>C(O)C.C([C@@H]1C[C@@H](O)C[C@@H]1C(OCC)=O)C>[CH2:18]([CH:16]1[CH2:17][CH:13]([OH:12])[CH2:14][CH:15]1[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
9.55 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
16.02 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O[C@H]2C[C@@H]([C@@H](C2)CC)C(=O)OCC)C=C1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
5.49 g
Type
solvent
Smiles
C(C)[C@H]1[C@H](C[C@@H](C1)O)C(=O)OCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added through an additional funnel
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
while washing with DCM (100 mL)
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 (800 mL) was added to the filtrate and mixture
STIRRING
Type
STIRRING
Details
was stirred for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
while washing with DCM (500 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous NaHCO3 (2×200 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-60% EtOAc in DCM
CUSTOM
Type
CUSTOM
Details
to give a scalemic mixture

Outcomes

Product
Name
Type
Smiles
C(C)C1C(CC(C1)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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